molecular formula C10H19NO8 B591035 Fru-Thr - 13C6 CAS No. 1083053-43-3

Fru-Thr - 13C6

Cat. No.: B591035
CAS No.: 1083053-43-3
M. Wt: 287.2
Attention: For research use only. Not for human or veterinary use.
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Description

Fru-Thr - ¹³C₆ (1-deoxy-1-L-threonine-D-fructose) is a stable Amadori compound (AC) formed during the Maillard reaction’s early stages. It consists of fructose conjugated with L-threonine and is isotopically labeled with six carbon-13 (¹³C) atoms, enhancing its utility in metabolic and analytical studies. This compound is synthesized in aqueous systems and characterized via ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and nuclear magnetic resonance (NMR) . Its molecular formula is C₁₀H₁₉NO₈ (MW: 281), with the ¹³C₆ label enabling precise tracking in isotopic tracing experiments, particularly in food chemistry and biochemistry .

Properties

CAS No.

1083053-43-3

Molecular Formula

C10H19NO8

Molecular Weight

287.2

Purity

85% min.

Synonyms

Fru-Thr - 13C6

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Amino Acid Side Chains: Fru-Thr - ¹³C₆ contains a branched hydroxyl-containing side chain (threonine), whereas Fru-Ser has a shorter hydroxyl group (serine), and Fru-Pro incorporates a cyclic secondary amine (proline). These structural variations influence solubility, thermal stability, and reactivity in the Maillard reaction .
  • Isotopic Labeling: Unlike its non-labeled analogs, Fru-Thr - ¹³C₆ enables precise quantification in complex matrices, such as processed foods, using isotope dilution mass spectrometry .

Comparison with Functionally Similar ¹³C-Labeled Compounds

Fru-Thr - ¹³C₆ shares functional similarities with other ¹³C₆-labeled compounds used in metabolic tracing but differs in application scope:

Compound Structure/Function Applications Key Studies/Findings
Fru-Thr - ¹³C₆ Amadori compound (fructose + threonine) Tracking ACs in food matrices Detected in dried fruits using UPLC-MS/MS
[¹³C₆]glucose Hexose sugar Glycolysis/TCA cycle flux analysis Used to assess intracellular metabolic pathways in stem cells
[¹³C₆]pABA Para-aminobenzoic acid derivative Ubiquinone biosynthesis in yeast Incorporated into DMQ6 and Q6 intermediates
L-[ring-¹³C₆]phenylalanine Aromatic amino acid Volatile organic compound biosynthesis Label incorporation into benzaldehyde and phenethyl alcohol in melon

Key Contrasts :

  • Biological vs. Food Systems : While [¹³C₆]glucose and [¹³C₆]pABA are used in cellular metabolism studies (e.g., mitochondrial function ), Fru-Thr - ¹³C₆ is specialized for analyzing thermal processing effects in foods .
  • Chemical Stability: Amadori compounds like Fru-Thr - ¹³C₆ are more stable under high-temperature conditions compared to intermediates like [¹³C₆]imino-DMQ6, which degrade rapidly during biosynthesis .

Research Findings and Methodological Considerations

  • Synthesis and Detection: Fru-Thr - ¹³C₆ is synthesized in water, avoiding organic solvents, and detected with high sensitivity (LOQ < 0.1 µg/mL) via UPLC-MS/MS . Non-labeled ACs require derivatization for similar precision.
  • Isotopic Tracing: The ¹³C₆ label in Fru-Thr reduces background noise in mass spectrometry, unlike unlabeled Fru-Ser or Fru-Pro, which may co-elute with matrix interferents .

Q & A

Basic Research Questions

Q. What are the critical methodological considerations for synthesizing and characterizing Fru-Thr - 13C6 in metabolic studies?

  • Answer : Synthesis of 13C6-labeled compounds like Fru-Thr requires isotopic purity validation (e.g., via mass spectrometry ) and strict control of reaction conditions to avoid isotopic dilution. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation and isotope-ratio mass spectrometry (IRMS) to quantify 13C enrichment .

Q. How does isotopic labeling with 13C6 influence experimental design in tracer studies?

  • Answer : The rationale for using 13C6 isotopes lies in their utility for tracking metabolic pathways via stable isotope-resolved metabolomics (SIRM). Experimental design must account for background natural abundance of 13C (1.1%) and ensure sufficient signal-to-noise ratios. Baseline measurements of unlabeled controls are essential for comparative analysis .

Q. What analytical techniques are most effective for distinguishing this compound from unlabeled analogs in complex biological matrices?

  • Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selected reaction monitoring (SRM) is optimal for specificity. High-resolution mass spectrometry (HRMS) can resolve isotopic clusters, while NMR provides complementary structural data. Cross-validation using spiked recovery experiments is critical .

Q. How can researchers ensure the ethical use of 13C6-labeled compounds in human or animal studies?

  • Answer : Ethical approval must address isotopic safety (e.g., radiation exposure for 14C vs. non-radioactive 13C), disposal protocols, and informed consent for human trials. Justification for isotopic labeling should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Advanced Research Questions

Q. How should researchers resolve contradictions in data when this compound exhibits unexpected binding or metabolic behavior?

  • Answer : Contradictions may arise from isotopic effects on molecular interactions (e.g., altered enzyme kinetics). Validate findings via orthogonal methods:

Replicate experiments with independent batches of 13C6-labeled compound.

Compare results with unlabeled Fru-Thr under identical conditions.

Use competition assays (e.g., antibody-binding interference studies ) to isolate isotopic contributions.
Statistical tools like ANOVA with post-hoc tests can identify significant discrepancies .

Q. What strategies optimize the integration of this compound data with multi-omics datasets (e.g., proteomics, transcriptomics)?

  • Answer : Employ computational pipelines (e.g., MetaboAnalyst, XCMS Online) for data alignment. Normalize isotopic enrichment ratios against housekeeping metabolites. Use pathway enrichment analysis to map 13C6 tracer incorporation onto metabolic networks. Cross-reference with transcriptomic data to identify regulatory nodes .

Q. How can experimental designs using this compound address reproducibility challenges in longitudinal studies?

  • Answer : Implement a factorial design with staggered labeling timepoints to control for batch effects. Document synthesis protocols in detail (e.g., via FAIR data principles) and share raw spectral data in repositories like MetaboLights. Use power analysis to determine sample sizes sufficient for detecting small isotopic effects .

Q. What frameworks guide hypothesis generation when studying this compound in under-researched metabolic pathways?

  • Answer : Apply the PICOT framework to structure questions:

  • P opulation: Target cell type/organism.
  • I ntervention: 13C6-labeled compound administration.
  • C omparison: Unlabeled controls.
  • O utcome: Isotope enrichment ratios.
  • T ime: Kinetic sampling intervals.
    Pair this with literature mining tools (e.g., PubMed’s MeSH terms) to identify knowledge gaps .

Methodological Best Practices

  • Data Validation : Use isotopic internal standards (e.g., 13C6-glucose) to calibrate MS instruments .
  • Conflict Resolution : For contradictory binding data (e.g., 13C6’s interference in antibody assays ), perform surface plasmon resonance (SPR) to quantify binding affinities independently.
  • Reproducibility : Adhere to protocols from ’s guidelines on experimental replication (e.g., A.14–A.16) .

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